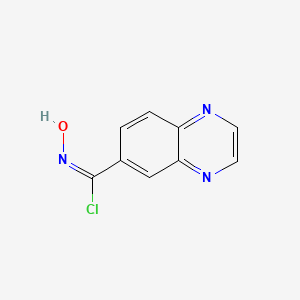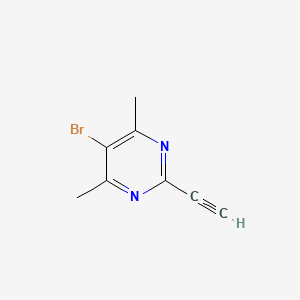
5-Bromo-2-ethynyl-4,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-ethynyl-4,6-dimethylpyrimidine is a chemical compound with the molecular formula C8H7BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine and ethynyl groups in its structure makes it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine typically involves the bromination of 2-ethynyl-4,6-dimethylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-ethynyl-4,6-dimethylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and copper(I) iodide are commonly used in Sonogashira coupling reactions. The reactions are typically carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-ethynyl-4,6-dimethylpyrimidine derivatives, while coupling reactions can produce various aryl or vinyl-substituted pyrimidines.
Aplicaciones Científicas De Investigación
5-Bromo-2-ethynyl-4,6-dimethylpyrimidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its bromine and ethynyl groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyrimidine: This compound is similar in structure but contains an amino group instead of an ethynyl group.
5-Bromo-2,4-dimethylpyrimidine: This compound lacks the ethynyl group and has a different substitution pattern on the pyrimidine ring.
Uniqueness
The presence of both bromine and ethynyl groups in 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine makes it unique compared to other similar compounds. These functional groups provide distinct reactivity and enable the compound to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and various scientific research applications.
Propiedades
Fórmula molecular |
C8H7BrN2 |
|---|---|
Peso molecular |
211.06 g/mol |
Nombre IUPAC |
5-bromo-2-ethynyl-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C8H7BrN2/c1-4-7-10-5(2)8(9)6(3)11-7/h1H,2-3H3 |
Clave InChI |
IQCSFJVEGBMQNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C#C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


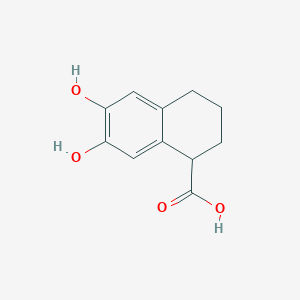
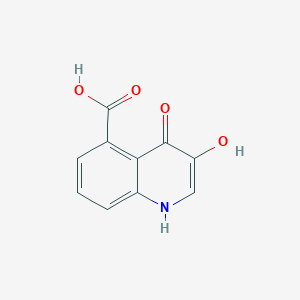
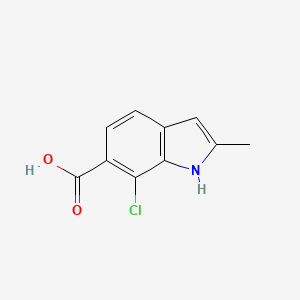
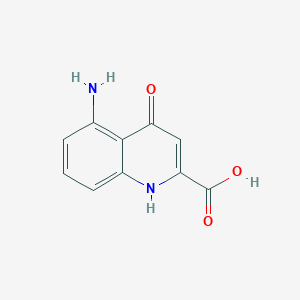
![Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B11894214.png)


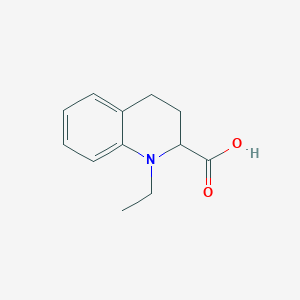
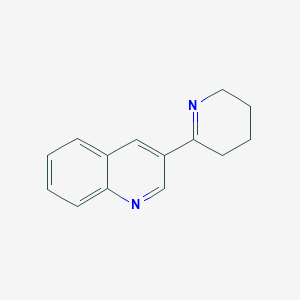


![6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11894249.png)

